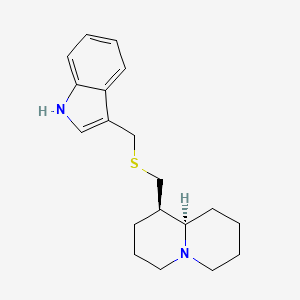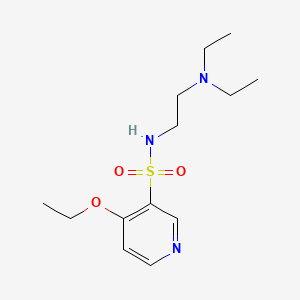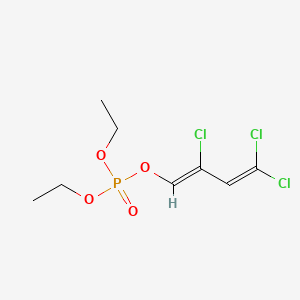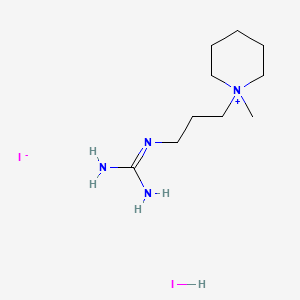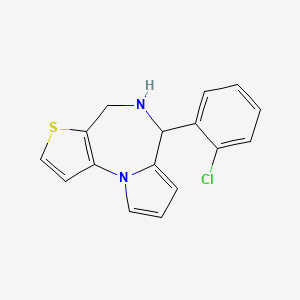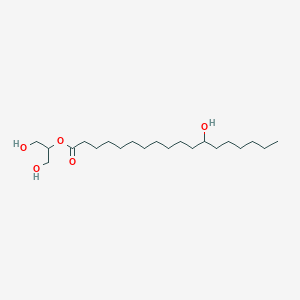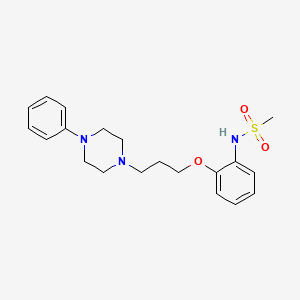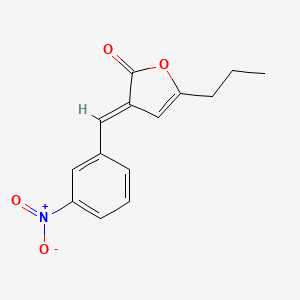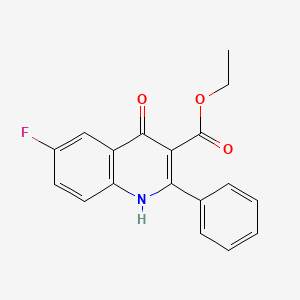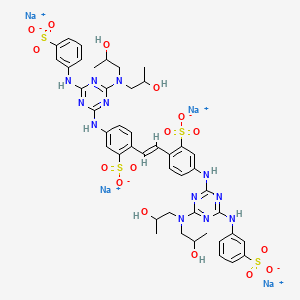
Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound commonly used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is often used in detergents, paper, and textiles to enhance the appearance of color and brightness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multiple steps:
Formation of the Stilbene Core: The stilbene core is synthesized through a condensation reaction between benzaldehyde and a suitable amine.
Introduction of Triazine Groups: The triazine groups are introduced through a nucleophilic substitution reaction with cyanuric chloride.
Sulfonation: The compound is sulfonated to increase its solubility in water.
Final Assembly: The final product is assembled through a series of coupling reactions, followed by purification steps.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes such as crystallization, filtration, and drying. The conditions are optimized to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the triazine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Oxidized derivatives with altered optical properties.
Reduction Products: Reduced derivatives with potential changes in solubility and reactivity.
Substitution Products: Substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Fluorescent Probes: Used as fluorescent probes in various chemical analyses.
Photostabilizers: Employed in the stabilization of polymers against UV degradation.
Biology
Staining Agents: Utilized in biological staining to enhance the visibility of cellular components.
Fluorescence Microscopy: Applied in fluorescence microscopy for imaging biological samples.
Medicine
Diagnostic Tools: Investigated for use in diagnostic imaging techniques.
Drug Delivery: Explored as a component in drug delivery systems due to its fluorescent properties.
Industry
Textiles: Widely used in the textile industry to brighten fabrics.
Paper: Employed in the paper industry to enhance the brightness of paper products.
Detergents: Commonly added to detergents to improve the appearance of washed fabrics.
Mechanism of Action
The compound exerts its effects primarily through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which counteracts yellowing and enhances brightness. The molecular targets include various substrates in textiles, paper, and other materials. The pathways involved are primarily photophysical processes, including absorption, fluorescence, and energy transfer.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Tetrasodium 4,4’-bis(2-sulfostyryl)stilbene
Uniqueness
Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific triazine and stilbene structure, which provides enhanced optical brightening properties and solubility in water. This makes it particularly effective in applications where high brightness and water solubility are required.
Properties
CAS No. |
93778-03-1 |
|---|---|
Molecular Formula |
C44H48N12Na4O16S4 |
Molecular Weight |
1221.2 g/mol |
IUPAC Name |
tetrasodium;5-[[4-[bis(2-hydroxypropyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C44H52N12O16S4.4Na/c1-25(57)21-55(22-26(2)58)43-51-39(45-31-7-5-9-35(17-31)73(61,62)63)49-41(53-43)47-33-15-13-29(37(19-33)75(67,68)69)11-12-30-14-16-34(20-38(30)76(70,71)72)48-42-50-40(46-32-8-6-10-36(18-32)74(64,65)66)52-44(54-42)56(23-27(3)59)24-28(4)60;;;;/h5-20,25-28,57-60H,21-24H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;/q;4*+1/p-4/b12-11+;;;; |
InChI Key |
SOLSIVAJVPUOIP-MOSUJMLHSA-J |
Isomeric SMILES |
CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])N(CC(C)O)CC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])N(CC(C)O)CC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



